molecular formula C8H8O4S B11732051 2,3-Dihydro-1-benzofuran-5-sulfonic acid

2,3-Dihydro-1-benzofuran-5-sulfonic acid

Cat. No.: B11732051
M. Wt: 200.21 g/mol
InChI Key: XIPMCVYBNUWJTH-UHFFFAOYSA-N
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Description

2,3-Dihydro-1-benzofuran-5-sulfonic acid is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a sulfonic acid group at the 5-position of the benzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1-benzofuran-5-sulfonic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the cyclization of o-hydroxyacetophenones under basic conditions, followed by sulfonation to introduce the sulfonic acid group . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones .

Industrial Production Methods: Industrial production of benzofuran derivatives often employs catalytic processes to enhance yield and selectivity. For instance, transition-metal catalysis can be used to facilitate the cyclization of aryl acetylenes . The choice of catalyst and reaction conditions can significantly impact the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-1-benzofuran-5-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the benzofuran ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at specific positions on the benzofuran ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acid derivatives, while substitution reactions can produce a variety of functionalized benzofuran compounds .

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1-benzofuran-5-sulfonic acid and its derivatives involves interactions with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit enzymes involved in cancer cell proliferation and viral replication . The sulfonic acid group enhances the compound’s solubility and reactivity, facilitating its interaction with biological molecules.

Comparison with Similar Compounds

Uniqueness: 2,3-Dihydro-1-benzofuran-5-sulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sulfonic acid group at the 5-position enhances its solubility and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2,3-dihydro-1-benzofuran-5-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4S/c9-13(10,11)7-1-2-8-6(5-7)3-4-12-8/h1-2,5H,3-4H2,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIPMCVYBNUWJTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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